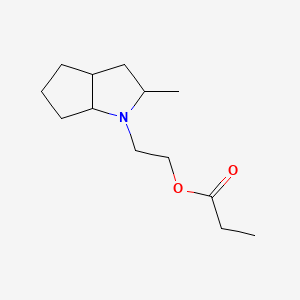
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate is a complex organic compound with a unique structure. It is characterized by a cyclopentane ring fused with a pyrrole ring, making it a bicyclic compound. The presence of a propionate ester group adds to its chemical diversity, making it an interesting subject for various chemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate typically involves multiple steps. The starting materials often include cyclopentadiene and pyrrole derivatives. The synthesis can be carried out through a series of reactions such as Diels-Alder reactions, hydrogenation, and esterification.
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile to form the cyclopentane ring.
Hydrogenation: The resulting compound undergoes hydrogenation to saturate the double bonds.
Esterification: The final step involves the esterification of the compound with propionic acid to form the propionate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency of the reactions.
化学反応の分析
Types of Reactions
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: Alkyl halides, Sodium hydroxide (NaOH)
Major Products
Oxidation: Ketones, Carboxylic acids
Reduction: Saturated derivatives
Substitution: Various ester derivatives
科学的研究の応用
2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active moiety that interacts with cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- γ-Eudesmol
- Selinenol
Uniqueness
Compared to similar compounds, 2-(2-Methyl-1,2,3,3a,4,5,6,6a-octahydaocyclopenta(b)pyrrol-1-yl)ethyl propionate stands out due to its unique bicyclic structure and the presence of the propionate ester group
特性
CAS番号 |
73200-50-7 |
|---|---|
分子式 |
C13H23NO2 |
分子量 |
225.33 g/mol |
IUPAC名 |
2-(2-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)ethyl propanoate |
InChI |
InChI=1S/C13H23NO2/c1-3-13(15)16-8-7-14-10(2)9-11-5-4-6-12(11)14/h10-12H,3-9H2,1-2H3 |
InChIキー |
RMBYQAYWUMPCPW-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OCCN1C(CC2C1CCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


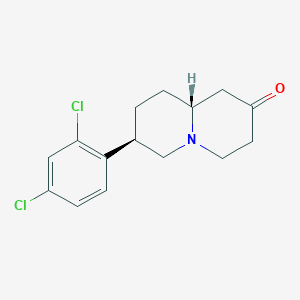
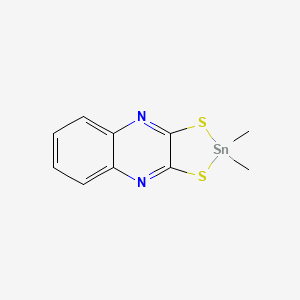
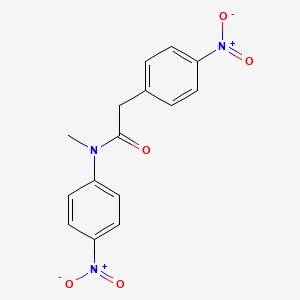
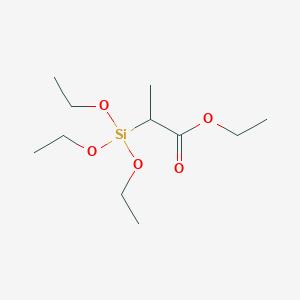
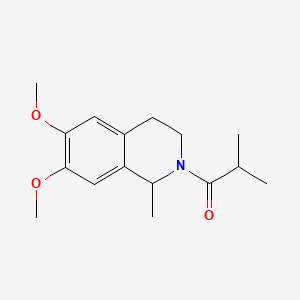
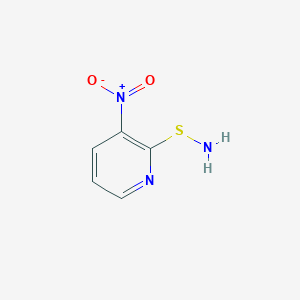
![{3-[(2-Methoxypropan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane](/img/structure/B14441780.png)
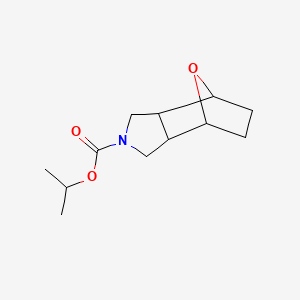
![(2-{[4-(Cyanomethyl)phenyl]methyl}phenyl)acetonitrile](/img/structure/B14441792.png)

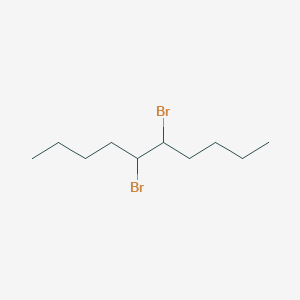
![2-(4-methylpiperazin-1-yl)benzo[cd]indole;dihydrochloride](/img/structure/B14441819.png)

![4-[(4-Bromophenyl)methoxy]-3,5-diiodo-1-methylpyridin-2(1H)-one](/img/structure/B14441839.png)
